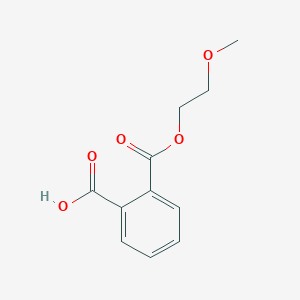
邻苯二甲酸甲氧基乙酯
描述
Methoxyethyl phthalate, also known as Methoxyethyl phthalate, is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
The exact mass of the compound Methoxyethyl phthalate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methoxyethyl phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methoxyethyl phthalate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
对妊娠结局的影响
邻苯二甲酸甲氧基乙酯与其他邻苯二甲酸酯一样,与不良妊娠结局有关。 在美国一个大型母婴对照组中,产前暴露于邻苯二甲酸酯代谢物与不同程度的负面出生结局相关,如妊娠周数减少、出生体重低和早产风险增加 . 研究发现,此类化学物质暴露造成的社会和经济负担相当大 .
在消费品中的存在
邻苯二甲酸酯,包括邻苯二甲酸甲氧基乙酯,是一系列合成化合物,通常被添加到各种消费品中,以改善其柔软性和弹性,例如塑料、静脉输液管、洗发水、化妆品、指甲油、乳液、儿童玩具、乙烯基地板和透明食品包装 .
环境污染
邻苯二甲酸酯没有与产品基质共价结合,因此可能会迁移并导致消费者广泛暴露 . 据估计,中国有很大一部分人血液、尿液和精液中可检测到邻苯二甲酸酯和邻苯二甲酸酯代谢物 .
潜在的致癌风险
一些邻苯二甲酸酯,如邻苯二甲酸二(2-乙基己基)酯(DEHP),通过摄入途径已显示出对人类具有潜在的致癌风险 . 然而,尚不清楚邻苯二甲酸甲氧基乙酯是否会带来类似的风险。
监管和健康益处
邻苯二甲酸酯,包括邻苯二甲酸甲氧基乙酯,对健康的危害已经引起了人们对更严格监管这些化学物质的呼吁。 减少塑料中对有害化学物质的接触,可以帮助人们获得巨大的健康和经济效益 .
作用机制
Target of Action
Methoxyethyl phthalate, also known as Bis(2-methoxyethyl) phthalate or DMEP , is a phthalate ester that primarily targets the endocrine system . It is known to interfere with nuclear receptors in various neural structures involved in controlling brain functions . This interaction can lead to the onset of neurological disorders at the intracellular level .
Mode of Action
Methoxyethyl phthalate acts as an endocrine disruptor, affecting the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates, including Methoxyethyl phthalate, are known to disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They interfere with these biochemical pathways and can lead to neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .
Pharmacokinetics
DMEP rapidly undergoes hydrolysis to 2-methoxyethanol (2-ME) and mono-2-methoxyethyl phthalate (MMEP) . The rat foetus has little or no ability to hydrolyse DMEP to the monoester, and DMEP injected intravenously is rapidly transferred .
Result of Action
The molecular and cellular effects of Methoxyethyl phthalate’s action are primarily seen in its potential to induce neurological disorders . It can cause dysregulation of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, leading to neurodevelopmental disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methoxyethyl phthalate. For instance, the presence of other chemicals in the environment could potentially increase the incidence of neurodevelopmental disorders . .
安全和危害
未来方向
生化分析
Biochemical Properties
Methoxyethyl phthalate interacts with various biomolecules in biochemical reactions. It has structural similarities with other phthalates, and there are indications of its potential use in similar types of applications
Cellular Effects
Methoxyethyl phthalate can have significant effects on various types of cells and cellular processes. For instance, phthalates have been shown to disrupt metabolism, presumably by interacting with peroxisome proliferator-activated receptors (PPARs)
Molecular Mechanism
The molecular mechanism of Methoxyethyl phthalate involves polar interactions between the polar centers of the phthalate molecule (the C=O functionality) and the positively charged areas of the vinyl chain, typically residing on the carbon atom of the carbon-chlorine bond . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Temporal Effects in Laboratory Settings
Studies on other phthalates have shown a decrease in urinary metabolites excretion over time , suggesting that Methoxyethyl phthalate may exhibit similar temporal effects
Dosage Effects in Animal Models
Research on other phthalates has shown that they can cause alterations in placental morphology, hormone production, vascularization, histopathology, and gene/protein expression
Metabolic Pathways
Methoxyethyl phthalate is likely involved in various metabolic pathways. Phthalates are known to be metabolized in the human body through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes
Transport and Distribution
Given its structural similarities with other phthalates, it is likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Research on other phthalates suggests that they can aggregate in distinct patterns within various cellular compartments
属性
IUPAC Name |
2-(2-methoxyethoxycarbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-6-7-16-11(14)9-5-3-2-4-8(9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFWAKGWMSOVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884912 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16501-01-2 | |
| Record name | 1-(2-Methoxyethyl) 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16501-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mono(2-methoxyethyl) phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016501012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



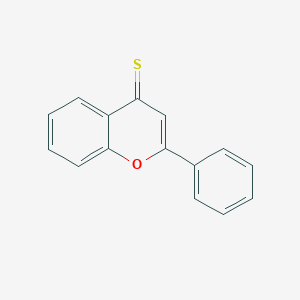
![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)


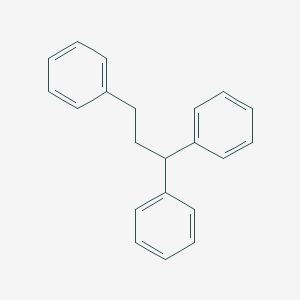
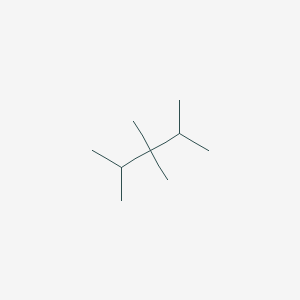

![3-Amino-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B96546.png)
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)


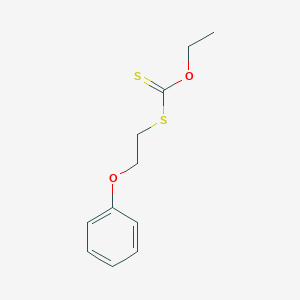
![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)
